N,N-dimethylpyrimidin-4-amine
Description
Nomenclature and Chemical Structure
The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-dimethylpyrimidin-4-amine. nih.gov It is also commonly referred to by synonyms such as 4-(Dimethylamino)pyrimidine and 4-Pyrimidinamine, N,N-dimethyl-. nih.gov
The chemical structure of this compound consists of a pyrimidine (B1678525) ring, which is a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. cymitquimica.comdrugbank.com A dimethylamino group, -N(CH₃)₂, is attached to the fourth carbon atom of this pyrimidine ring. cymitquimica.com This structural arrangement is key to its chemical properties and reactivity.
Below is a table summarizing the key identifiers and properties of this compound.
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 31401-45-3 nih.gov |
| Chemical Formula | C₆H₉N₃ nih.gov |
| Molecular Weight | 123.16 g/mol nih.gov |
| Canonical SMILES | CN(C)C1=NC=NC=C1 nih.gov |
| InChI Key | MSXIOWULDXZJLX-UHFFFAOYSA-N nih.gov |
Chemical Classification within Pyrimidine Derivatives
This compound belongs to the class of organic compounds known as aminopyrimidines. drugbank.com This classification arises from the presence of an amino group attached to a pyrimidine ring. drugbank.com Pyrimidines themselves are a major class of heterocyclic compounds, structurally related to benzene (B151609) and pyridine (B92270), and form the core of many biologically significant molecules. ontosight.ai The presence of the dimethylamino substituent on the pyrimidine core defines this compound as a specific derivative within this broad family. cymitquimica.com
Significance and Research Context
The significance of this compound in the research context primarily stems from its role as a versatile building block in organic synthesis. Pyrimidine derivatives, in general, are of high interest in medicinal chemistry and materials science. vulcanchem.com Specifically, substituted pyrimidines are explored for the development of new therapeutic agents and functional materials. smolecule.com
Research has shown that related pyrimidine structures are used as intermediates in the synthesis of more complex molecules with potential biological activities, including antimicrobial and anticancer properties. For instance, similar compounds are used as precursors in Suzuki cross-coupling reactions to create new pyrimidine derivatives. biomedpharmajournal.orgresearchgate.net The reactivity of the pyrimidine ring and its substituents allows for a wide range of chemical transformations, making compounds like this compound valuable starting materials for creating novel chemical entities. ontosight.aismolecule.com Its structural framework is a component in the design of compounds for agrochemicals and specialized materials as well. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIOWULDXZJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342166 | |
| Record name | 4-(Dimethylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31401-45-3 | |
| Record name | 4-(Dimethylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N,n Dimethylpyrimidin 4 Amine and Its Derivatives
Direct Synthesis Approaches
The most straightforward method for the synthesis of N,N-dimethylpyrimidin-4-amine involves the direct reaction of a suitable pyrimidine (B1678525) precursor with dimethylamine (B145610). A common approach is the nucleophilic aromatic substitution of a halogenated pyrimidine. For instance, 4-chloropyrimidine (B154816) can be treated with dimethylamine to yield this compound. This reaction typically proceeds by heating the reactants, often in a suitable solvent, to facilitate the displacement of the chloro group by the dimethylamino group.
Another direct approach involves the methylation of 4-aminopyrimidine. This can be achieved using various methylating agents. The Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid, is a classic method for the N,N-dimethylation of primary amines and can be applied in this context.
Synthesis via Precursors
A predominant strategy for creating a wide range of this compound derivatives involves the use of functionalized pyrimidine precursors. This approach allows for the introduction of various substituents onto the pyrimidine ring, leading to a diverse library of compounds with tailored properties.
From Halogenated Pyrimidines
Halogenated pyrimidines are versatile precursors for the synthesis of this compound derivatives. The halogen atoms, typically chlorine, serve as excellent leaving groups for nucleophilic substitution reactions. For example, 2,4-dichloropyrimidine (B19661) can be selectively reacted to introduce different functional groups at the 2 and 4 positions. Regioselective amination at the 4-position can be achieved, followed by N,N-dimethylation to install the dimethylamino group.
The reaction of heteroaryl chlorides, including those in the pyrimidine series, with amines in water in the presence of potassium fluoride (B91410) (KF) offers a facile route for SNAr reactions and N-arylation. researchgate.net This method can be applied to the synthesis of various aminopyrimidines. The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave irradiation is another effective method for producing 2-anilinopyrimidine derivatives. rsc.orgrsc.org
Utilizing Pyrimidine Diamines
Pyrimidine diamines are another important class of precursors. For instance, 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine can be used as a starting material for the synthesis of new pyrimidine derivatives through reactions like the Suzuki cross-coupling reaction. biomedpharmajournal.org The amino groups on the pyrimidine ring can be further modified or can influence the reactivity of other positions on the ring. The synthesis of various pyrimidine analogs often starts from commercially available 2,6-diamino-4-chloropyrimidine. researchgate.net
The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde or aromatic/heterocyclic aldehydes can lead to the formation of fused pyrimido[4,5-d]pyrimidin-2,4-dione ring systems. researchgate.net
Synthesis of Substituted Aminopyrimidines from 2-Amino-4,6-dimethylpyrimidine (B23340)
2-Amino-4,6-dimethylpyrimidine is a readily available starting material for the synthesis of a variety of substituted aminopyrimidines. It can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which can then be used to create more complex derivatives, including transition metal complexes. For example, a Schiff base can be formed by the condensation of 2-amino-4,6-dimethylpyrimidine with 5-nitrosalicylaldehyde. ijcr.info
Furthermore, 2-amino-4,6-diarylpyrimidines can be synthesized by the reaction of appropriately substituted chalcones with guanidinium (B1211019) carbonate in DMF. rasayanjournal.co.in This method provides a route to pyrimidines with aryl substituents at the 4 and 6 positions.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-amino-4,6-dimethylpyrimidine | 5-Nitrosalicylaldehyde | Schiff base ligand | 75% | ijcr.info |
| Substituted chalcone (B49325) | Guanidinium carbonate | 2-Amino-4,6-diarylpyrimidine | 65-85% | rasayanjournal.co.in |
Synthesis of Derivatives from 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
The precursor 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is a valuable building block for generating a range of substituted pyrimidine derivatives. The chlorine atom at the 4-position is susceptible to displacement, making it a key site for modification. A notable application of this precursor is in the Suzuki cross-coupling reaction, where it is reacted with various arylboronic acids in the presence of a palladium catalyst to introduce aryl groups at the 4-position. biomedpharmajournal.orgresearchgate.net This reaction is typically carried out in a solvent such as n-propanol with a base like sodium carbonate. biomedpharmajournal.org
| Precursor | Arylboronic Acid | Catalyst System | Product | Yield | Reference |
| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | p-nitrophenylboronic acid | Pd(OAc)4, Ph3P, Na2CO3 | 6-(4-nitrophenyl)-4-methoxy-N,N-dimethylpyrimidin-2-amine | 68% | biomedpharmajournal.org |
| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | 3-boronobenzoic acid | Pd(OAc)4, Ph3P, Na2CO3 | 3-(6-methoxy-2-(dimethylamino)pyrimidin-4-yl)benzoic acid | - | biomedpharmajournal.org |
Advanced Synthetic Techniques
Microwave-Assisted Synthesis: This technique has been shown to significantly enhance the rate of reaction and improve yields compared to conventional heating methods. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines can be carried out under microwave irradiation in ethanol (B145695) at 160°C for just 10 minutes, affording the desired 2-anilinopyrimidines in high yields. rsc.org This method is considered a "green" approach due to the reduced reaction times and often cleaner reaction profiles. rsc.orgrsc.org A protocol for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones also utilizes microwave irradiation for the final amination step. nih.gov
Catalytic Methods: The use of catalysts is central to many modern synthetic strategies. As mentioned, palladium-catalyzed Suzuki cross-coupling reactions are widely used to form carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the pyrimidine ring. biomedpharmajournal.orgresearchgate.net Other catalytic systems are also being explored. For instance, N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids have been synthesized and evaluated as efficient and recyclable catalysts for various organic transformations, highlighting the potential for developing novel catalytic systems for pyrimidine synthesis. rsc.orgresearchgate.net
| Technique | Precursors | Conditions | Product | Advantage | Reference |
| Microwave-Assisted Synthesis | 2-chloro-4,6-dimethylpyrimidine, Substituted anilines | Ethanol, 160°C, 10 min | 2-anilinopyrimidines | Rapid, high yield, "green" | rsc.org |
| Suzuki Cross-Coupling | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, Arylboronic acids | Pd(OAc)4, Ph3P, Na2CO3, n-propanol, reflux | 4-Aryl-6-methoxy-N,N-dimethylpyrimidin-2-amines | C-C bond formation, diverse derivatives | biomedpharmajournal.orgresearchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under environmentally benign conditions. rsc.org This technology has been effectively applied to the synthesis of pyrimidine derivatives.
A notable application is the synthesis of 2-anilinopyrimidines through the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with various substituted anilines under microwave irradiation. rsc.orgrsc.org This method provides a rapid and high-yield "green" synthesis, demonstrating the efficacy of microwaves over conventional heating methods. rsc.orgrsc.org The use of ethanol as a solvent further enhances the eco-friendly nature of this approach. rsc.org The electronic effects of the substituents on the aniline (B41778) nucleophile significantly influence the reaction's outcome and efficiency. rsc.orgrsc.org
Similarly, a protocol for the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones utilizes microwave irradiation in the final step. nih.gov After the formation of a 4-chloro-pyridopyrimidine intermediate, treatment with a corresponding amine in methanol (B129727) under microwave conditions facilitates the transformation to the desired products. nih.gov
Another efficient microwave-assisted method involves the synthesis of N'-aryl/(alkyl)-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines. researchgate.net Reacting N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide with primary alkyl or arylamines in isopropyl alcohol at 110–120 °C under microwave conditions for just 10 minutes affords the guanidine (B92328) derivatives in excellent yields (65–84%). researchgate.net
| Reactants | Product Type | Key Conditions | Reported Advantages | Reference |
|---|---|---|---|---|
| 2-chloro-4,6-dimethylpyrimidine and anilines | 2-anilinopyrimidines | Microwave irradiation, Ethanol | Rapid, high yield, eco-friendly | rsc.org, rsc.org |
| 4-chloro-pyridopyrimidine and amines | N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones | Microwave irradiation, Methanol | Efficient final step in a multi-step synthesis | nih.gov |
| N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide and primary amines | N'-substituted guanidinyl-pyrimidines | Microwave irradiation, Isopropyl alcohol, 10 min | Excellent yields, short reaction time | researchgate.net |
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in the efficient and selective synthesis of pyrimidines. Various transition metals and organocatalysts have been employed to facilitate the construction of the pyrimidine ring.
Iridium-catalyzed multicomponent synthesis represents a sustainable and regioselective method for preparing highly substituted pyrimidines. nih.govacs.orgorganic-chemistry.org This approach utilizes amidines and up to three different alcohols, which are converted into pyrimidines through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.govacs.orgorganic-chemistry.org The use of specific PN5P–Ir–pincer complexes is crucial for the high efficiency of this process, which can achieve yields of up to 93%. nih.govacs.orgorganic-chemistry.org
Copper-catalyzed reactions also offer a facile and economical route to diverse pyrimidines. One such method involves the cyclization of ketones with nitriles under basic conditions. organic-chemistry.org Another copper-catalyzed approach is the [3 + 3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org
Furthermore, novel nanocomposites, such as CuO/ZnO@N-GQDs@NH2, have been developed as superior heterogeneous catalysts for the three-component synthesis of pyrimidine-triones in water under reflux conditions. nanochemres.org
| Catalyst Type | Reactants | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Iridium-pincer complex | Amidines and alcohols | Multicomponent condensation/dehydrogenation | Sustainable, regioselective, high yields (up to 93%) | nih.gov, acs.org, organic-chemistry.org |
| Copper | Ketones and nitriles | Cyclization | Facile, general, economical | organic-chemistry.org |
| Copper | Amidines and saturated ketones | [3 + 3] Annulation | Cascade reaction, oxidative aromatization | organic-chemistry.org |
| CuO/ZnO@N-GQDs@NH2 | N,N-dimethylbarbituric acid, benzaldehydes, anilines | Three-component reaction | Heterogeneous catalyst, aqueous conditions | nanochemres.org |
Multi-component Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules from simple starting materials in a single step. nih.govresearchgate.net These reactions are particularly attractive for creating large libraries of compounds for drug discovery. acs.orgresearchgate.net
A prominent example is the iridium-catalyzed MCR that assembles pyrimidines from amidines and up to three different alcohols. nih.govacs.orgorganic-chemistry.org This process is notable for its regioselectivity and sustainability, allowing for the synthesis of unsymmetrically substituted pyrimidines. acs.org The reaction proceeds through condensation and dehydrogenation, forming C-C and C-N bonds while releasing water and hydrogen. nih.govacs.org
Iodine-mediated MCRs provide a metal-free alternative for synthesizing complex pyrimidine-containing hybrids. For instance, naphthoquinone-fused pyrroles tethered with a pyrimidine moiety can be prepared from aryl methyl ketones, barbituric acids, and 2-amino-1,4-naphthoquinone in a one-pot process. rsc.org
The synthesis of pyrido[2,3-d]pyrimidines can also be achieved via MCRs, and theoretical studies have been conducted to understand the reaction's free energy profiles and kinetic feasibility in aqueous solutions. acs.org These reactions often involve a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. acs.org
Mechanistic Aspects of Synthesis
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. The synthesis of this compound and its derivatives involves several key mechanistic pathways.
Aromatic Nucleophilic Substitution Mechanisms
Aromatic nucleophilic substitution (SNAr) is a primary mechanism for introducing amine substituents onto an activated pyrimidine ring. wikipedia.org This reaction typically occurs when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism is a two-step process involving addition-elimination. pressbooks.pub First, the nucleophile (e.g., an amine) attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine under microwave conditions is a clear example of an SNAr reaction. rsc.orgrsc.org In some cases, activating the pyrimidine ring is necessary. For example, a N-nitroso moiety can be used to activate chloropyrimidines toward nucleophilic substitution with amines. beilstein-journals.org The presence of multiple electron-withdrawing groups generally accelerates the reaction. pressbooks.pub
Cyclization and Condensation Mechanisms
Many pyrimidine syntheses rely on cyclization and condensation reactions to construct the heterocyclic ring. The classic Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com
In the iridium-catalyzed multicomponent synthesis, the mechanism involves a series of condensation and dehydrogenation steps. nih.govacs.orgorganic-chemistry.org The condensation steps form the initial C-N and C-C bonds, while the subsequent dehydrogenation leads to the final aromatic pyrimidine ring. nih.gov
The synthesis of pyrido[2,3-d]pyrimidines involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound (like Meldrum's acid), followed by a Michael addition with an aminouracil, and finally an intramolecular cyclization. acs.org Theoretical studies of this MCR have detailed the free energy profiles for each step, including the Knoevenagel condensation, Michael addition, and the subsequent cyclization and aromatization steps. acs.org Similarly, the synthesis of pyrimido[4,5-d]pyrimidines can proceed through the initial condensation of an aldehyde with a pyrimidinedione, followed by a nucleophilic attack and intramolecular cyclization. rsc.org
Rearrangement Reactions
Rearrangement reactions offer unique pathways to substituted pyrimidines that may not be accessible through direct synthesis. Several types of rearrangements have been observed in pyrimidine chemistry.
Thermal rearrangements of 2- and 4-methoxypyrimidines have been studied, where heating leads to the formation of N-methyl-oxopyrimidines. rsc.org The rates of these intermolecular and ionic rearrangements are influenced by substituents on the pyrimidine ring. rsc.org
The Fischer–Hepp type rearrangement has been observed for the first time in the pyrimidine series. beilstein-journals.org This reaction involves the migration of a nitroso group from a nitrogen atom to the C-5 position of the pyrimidine ring upon treatment with aqueous sulfuric acid. The success of this intramolecular migration depends on the electronic activation of the pyrimidine ring by groups with a positive mesomeric effect. beilstein-journals.org
Another example is the Boekelheide rearrangement, which has been investigated for pyrimidine N-oxides. researchgate.net The reaction of a pyrimidine N-oxide with acetic anhydride (B1165640) can lead to the formation of a 4-acetoxymethyl-substituted pyrimidine derivative, although side products can also be formed. researchgate.net
| Compound Name |
|---|
| This compound |
| 2-chloro-4,6-dimethylpyrimidine |
| 2-anilinopyrimidine |
| 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-one |
| N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidine |
| N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]cyanamide |
| 2-amino-1,4-naphthoquinone |
| pyrido[2,3-d]pyrimidine |
| Meldrum's acid |
| aminouracil |
| pyrimido[4,5-d]pyrimidine |
| 2-methoxypyrimidine |
| 4-methoxypyrimidine |
| N-methyl-oxopyrimidine |
| 4-acetoxymethyl-pyrimidine |
| Ethanol |
| Methanol |
| Isopropyl alcohol |
| Acetic anhydride |
Catalytic Applications of N,n Dimethylpyrimidin 4 Amine and Its Derivatives
Nucleophilic Catalysis (Distinguishing from DMAP when necessary)
N,N-Dimethylpyrimidin-4-amine belongs to a class of compounds that can function as highly active nucleophilic catalysts. The catalytic activity of such molecules is primarily attributed to the nitrogen atom within the heterocyclic ring system. In the case of its well-known pyridine (B92270) analog, DMAP, the catalytic power stems from the nucleophilicity of the pyridine nitrogen, not the exocyclic dimethylamino group. wikipedia.org This is due to the resonance stabilization of the resulting cation after the initial nucleophilic attack. wikipedia.org
For this compound, a similar principle applies. The presence of the dimethylamino group enhances the nucleophilicity of the ring nitrogens through its electron-donating effect. However, the pyrimidine (B1678525) core, with its two nitrogen atoms, presents a different electronic environment compared to the pyridine ring of DMAP. This can influence the basicity and catalytic activity of the molecule. While DMAP is a highly effective catalyst for a wide range of reactions, the distinct electronic nature of the pyrimidine ring in this compound and its derivatives can lead to different reactivity profiles and substrate selectivities. The development of catalysts based on pyrimidine structures is an active area of research, aiming to expand the toolbox of organocatalysts for challenging transformations.
Applications in Specific Organic Reactions
The catalytic potential of this compound and its derivatives has been explored in several fundamental organic reactions. The following sections detail their application in acylation, esterification, alkylation, Fisher indole (B1671886) synthesis, and 1H-tetrazole synthesis.
Acylation is a fundamental transformation in organic chemistry, often employed for the protection of hydroxyl and amino groups. While DMAP is a widely recognized catalyst for these reactions, derivatives of this compound have also been investigated. The general mechanism for DMAP-catalyzed acylation involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an acid anhydride), forming a highly reactive N-acylpyridinium intermediate. This intermediate is then attacked by the alcohol or amine, releasing the acylated product and regenerating the catalyst. nih.gov
In the context of pyrimidine derivatives, similar mechanisms are plausible. For instance, in the coupling of sterically hindered substrates, 2-amino-4,6-dimethylpyrimidine (B23340) has been used as a nucleophile in reactions that highlight the reactivity of the pyrimidine core. rsc.org Although this example shows the pyrimidine derivative as a reactant, it underscores the inherent nucleophilicity of the ring system, which is a prerequisite for catalytic activity in acylation reactions. The development of chiral DMAP analogs for kinetic resolution of alcohols further suggests that modifying the heterocyclic core can fine-tune catalytic properties. organic-chemistry.org
Table 1: Examples of DMAP-Catalyzed Acylation of Alcohols This table provides context on the efficiency of the related catalyst, DMAP, in acylation reactions.
| Alcohol Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Inert Alcohols/Phenols | Various | DMAP·HCl (recyclable) | Base-free | >88 | organic-chemistry.org |
| Tertiary Alcohols | Acid Anhydrides | DMAP | - | High | semanticscholar.org |
| Sterically Hindered Alcohols | p-TsCl, Ac₂O, Bz₂O | 1-Methylimidazole (comparison) | - | Good | jlu.edu.cn |
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is another reaction where nucleophilic catalysts are crucial, particularly for sterically hindered substrates. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) in combination with a catalytic amount of DMAP. rsc.org The role of DMAP is to act as a nucleophilic catalyst that reacts with the O-acylisourea intermediate to form a more reactive acylated pyridinium (B92312) species, which is then readily attacked by the alcohol. rsc.org
While direct catalytic data for this compound in esterification is sparse in readily available literature, the principles of nucleophilic catalysis suggest its potential. The electronic properties of the pyrimidine ring system could offer advantages in specific contexts, such as in reactions with particular substrate combinations or under specific conditions. Research into alternative catalysts for esterification is ongoing, with a focus on developing more efficient and selective methods for the synthesis of complex esters. rsc.orgrsc.org
Table 2: Catalytic Systems for the Esterification of Sterically Hindered Alcohols This table illustrates various catalytic approaches to esterification, providing a framework for understanding the potential role of pyrimidine-based catalysts.
| Carboxylic Acid | Alcohol | Catalytic System | Yield (%) | Reference |
|---|---|---|---|---|
| Various | Sterically Hindered | 1-Methylimidazole | Good | jlu.edu.cn |
| General Carboxylic Acids | tert-Butyl alcohol | DCC/DMAP | 83 | rsc.org |
| Pivalic Acid | Various | DCC/DMAP | 50 | rsc.org |
N-alkylation of amines is a fundamental process for the synthesis of a vast array of organic compounds. sioc-journal.cn Catalytic methods often involve transition metals, but organocatalytic approaches are also of interest. While there is limited direct evidence of this compound acting as a catalyst for alkylation, the nucleophilic nature of the pyrimidine core is relevant. For instance, the alkylation of pyrimidine derivatives themselves is a common synthetic route, indicating the ring's ability to participate in nucleophilic reactions. rsc.org
In a broader context, various catalytic systems have been developed for the N-alkylation of amines with alcohols or phenols. rsc.orgacs.org These reactions often proceed through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. While a different mechanism, it highlights the ongoing search for efficient catalysts for C-N bond formation.
Table 3: Examples of Catalytic N-Alkylation of Amines This table shows representative catalytic systems for N-alkylation, a reaction where novel nucleophilic catalysts are continuously sought.
| Amine Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | Dimethyl Carbonate | Cu-Zr Bimetallic Nanoparticles | - | up to 91 (selectivity) | nih.gov |
| Aniline (B41778) | Aryl Iodides | CuI/Ligand | DMF or EtCN | 41-75 | beilstein-journals.org |
| Aromatic/Aliphatic Amines | Carboxylic Acids | Ruthenium/Triphos/HNTf₂ | - | Good | csic.es |
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgbyjus.com The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org Recent research has focused on developing catalytic and enantioselective versions of this reaction. chemistryviews.org
The role of this compound or its derivatives as direct catalysts in the Fischer indole synthesis is not prominently documented. However, the synthesis of indole-containing pyrimidines is an area of interest, suggesting a synthetic synergy between these two important heterocyclic systems. richmond.eduscirp.org For example, the synthesis of novel biheterocyclic systems has been achieved by reacting indole-appended chloroenals with amidines. richmond.edu While this does not represent a catalytic use of the pyrimidine in the indole synthesis itself, it demonstrates the integration of these scaffolds in the design of complex molecules.
Table 4: Catalytic Systems for Indole Synthesis This table presents examples of catalytic systems used in the synthesis of indoles, including variations of the Fischer indole synthesis.
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene and Phenylhydrazine | Polyphosphoric Acid (PPA) | 2-Phenyl-1H-indole | 93 | mdpi.com |
| (2-Naphthyl)acetylene and Phenylhydrazine | Polyphosphoric Acid (PPA) | 2-(2-Naphthyl)-1H-indole | 81 | mdpi.com |
| 3-Acetyl Indole and DMFA | Reflux | Indole-appended vinylogous amide | 94.9 | richmond.edu |
The synthesis of 1H-tetrazoles, important scaffolds in medicinal chemistry, can be achieved through various methods, including the [3+2] cycloaddition of azides and nitriles, a reaction that falls under the umbrella of "click chemistry." The catalytic application of this compound derivatives is particularly evident in this area.
Research has shown that tetrazolo[1,5-a]pyrimidines, which are fused pyrimidine-tetrazole systems, can serve as precursors for 1,2,3-triazolylpyrimidines through a copper-catalyzed click reaction with terminal alkynes. researchgate.netbeilstein-archives.org This reaction proceeds through an azide-tetrazole equilibrium, where the tetrazolo[1,5-a]pyrimidine (B1219648) exists in equilibrium with its 2-azidopyrimidine (B1655621) tautomer. researchgate.netbeilstein-archives.org This in-situ generated azidopyrimidine, a derivative of the this compound scaffold, then undergoes the cycloaddition with the alkyne. This demonstrates a clever synthetic strategy where the pyrimidine derivative acts as a masked azide, facilitating the construction of the tetrazole ring. The reaction has been shown to produce excellent yields of the desired triazolylpyrimidines. researchgate.netresearchgate.net
Table 5: Synthesis of Triazolylpyrimidines via Click Chemistry This table details the application of tetrazolo[1,5-a]pyrimidine derivatives in the synthesis of 1,2,3-triazoles, showcasing a key catalytic role of the pyrimidine core.
| Tetrazolo[1,5-a]pyrimidine Derivative | Terminal Alkyne | Catalytic System | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoromethyl-substituted | Various terminal acetylenes | CuSO₄·5H₂O / Sodium Ascorbate | 84-98 | researchgate.netresearchgate.net |
| General | Terminal alkynes | Copper Salts (CuAAC) | High | beilstein-archives.org |
Immobilized Catalysts for Sustainable Chemistry
The immobilization of homogeneous catalysts onto insoluble supports is a cornerstone of sustainable chemistry, aiming to bridge the gap between the high efficiency of homogeneous systems and the practical advantages of heterogeneous catalysis. rsc.org Attaching catalysts like this compound or its analogues to solid matrices facilitates their recovery and reuse, minimizes product contamination, and often enhances catalyst stability. nih.govacademie-sciences.fr While direct research on immobilized this compound is nascent, extensive studies on its pyridine analogue, 4-(N,N-dimethylamino)pyridine (DMAP), offer significant insights into the potential strategies and applications for pyrimidine-based systems. The principles of immobilization and the resulting catalytic performance are largely transferable due to the structural and electronic similarities of the core moieties.
The primary goal is to anchor the catalytically active molecule onto a support without compromising its activity. rsc.org Common supports include inorganic materials like silica (B1680970) gel and nanoparticles, as well as organic polymers. chemicalpapers.comnih.gov These materials provide high surface areas and can be functionalized to covalently bind the catalyst. rsc.org
Research Findings on Immobilized Analogues
Research has demonstrated the successful immobilization of DMAP on various supports, creating robust and recyclable catalysts for a range of organic transformations, particularly acylation reactions.
Silica-Supported Catalysts: Silica gel is a widely used support due to its high specific surface area, mechanical stability, and the presence of surface hydroxyl groups that can be readily functionalized. academie-sciences.fr One common method involves preparing a catalyst of 4-dimethylaminopyridine (B28879) (DMAP) functionalized silica gel (SG-DMAP). chemicalpapers.com This is achieved through the N-alkylation of 4-methylaminopyridine (MAP) with γ-chloropropylated silica gel. chemicalpapers.com Characterization using Fourier-transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA) confirms the successful grafting of the DMAP moiety onto the silica surface. chemicalpapers.com These silica-immobilized catalysts have proven to be effective and stable heterogeneous catalysts for acylation reactions. chemicalpapers.com
Another approach utilized nano-silica as a carrier for a hyperbranched polymer containing DMAP units. academie-sciences.fr This method was developed for the efficient synthesis of vitamin E succinate (B1194679) from vitamin E and succinic anhydride (B1165640). academie-sciences.fr The pyridine nitrogen atom of the DMAP moiety attacks the electrophilic carbonyl carbon of the succinic anhydride, forming a key intermediate that facilitates the acylation of vitamin E. academie-sciences.fr
Polymer-Supported Catalysts: Polystyrene-based resins, such as Merrifield and Wang resins, are also effective supports for catalyst immobilization. nih.gov For instance, primary amino acids have been anchored to Merrifield resin to create heterogeneous catalysts. nih.gov While not a direct analogue of this compound, this work highlights the versatility of polymer supports and the importance of synthetic strategy, such as end-capping unreacted sites on the resin to prevent catalyst deactivation and ensure recyclability. nih.gov
Ionic Liquid-Based Catalysts: A novel approach involves creating ionic liquids (ILs) based on the N,N-dimethylpyridin-4-amine structure. rsc.org These DMAP-based ILs serve as both the solvent and the catalyst, simplifying the reaction system. rsc.org This method has been successfully applied to the synthesis of indoles (via Fischer indole synthesis) and 1H-tetrazoles. rsc.org The reactions can be carried out under solvent-free conditions for certain syntheses, and the catalyst can be recovered and reused, aligning with green chemistry principles. rsc.org
Recyclable Salt Catalysts: A simple yet effective form of heterogenization involves using the hydrochloride salt of the catalyst, such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl). nih.govorganic-chemistry.org This salt has been employed as a recyclable, base-free catalyst for the acylation of a wide range of inert alcohols and phenols. nih.gov The mechanism involves the direct reaction of DMAP·HCl with the acylating reagent to form the active N-acylpyridinium salt intermediate, which then reacts with the alcohol to yield the product and regenerate the DMAP·HCl catalyst. nih.govorganic-chemistry.org This system demonstrates excellent recyclability, maintaining its catalytic activity for more than eight cycles. organic-chemistry.org
The table below summarizes various immobilization strategies and applications for DMAP, serving as a model for this compound.
Table 1: Immobilization Strategies for DMAP Analogues
| Support Material | Immobilization / Catalyst Type | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Silica Gel | Covalent attachment via N-alkylation | Acylation reactions | Stable heterogeneous catalyst with good activity. | chemicalpapers.com |
| Nano-silica | Grafting of hyperbranched DMAP polymer | Synthesis of Vitamin E succinate | High catalytic efficiency in acylation. | academie-sciences.fr |
| None (Ionic Liquid) | DMAP-based ionic liquid | Fischer indole synthesis, 1H-tetrazole synthesis | Acts as both catalyst and solvent; environmentally friendly. | rsc.org |
The performance of these immobilized catalysts is critical for their practical application. High yields and consistent performance over multiple reuse cycles are key metrics for a sustainable process.
Table 2: Performance of Immobilized DMAP Catalysts in Acylation Reactions
| Catalyst System | Substrate | Acylating Agent | Yield | Recyclability | Reference(s) |
|---|---|---|---|---|---|
| DMAP·HCl | Inert Alcohols & Phenols | Acid anhydrides, Acyl chlorides | >88% | >8 cycles with no loss in activity | organic-chemistry.org |
| Hyperbranched DMAP on Nano-silica | Vitamin E | Succinic Anhydride | High Yield (Specific % not detailed) | Reusable | academie-sciences.fr |
These findings underscore the viability of creating robust, recyclable catalysts from this compound and its derivatives. By anchoring these powerful nucleophilic catalysts to solid supports, their application can be extended to large-scale, environmentally benign chemical processes.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N,N-dimethylpyrimidin-4-amine.
Proton NMR (¹H NMR) spectra of this compound and its derivatives provide distinct signals corresponding to the protons in different chemical environments. For the parent compound, the spectrum would show signals for the dimethylamino group and the protons on the pyrimidine (B1678525) ring. In substituted derivatives, these signals shift and split depending on the nature and position of the substituents. For instance, in 2,6-bis(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine, the aromatic protons appear as a multiplet in the range of δ 8.66–6.88 ppm, the pyrimidine proton as a singlet at δ 6.62 ppm, the methoxy (B1213986) groups as a doublet at δ 3.87 ppm, and the dimethylamino protons are also observed. rsc.org
Interactive Data Table: ¹H NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |
| 2,6-Bis(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine | Chloroform-d | 8.66–8.41 (m, 2H), 8.23-7.95 (m, 2H), 7.11-6.88 (m, 4H) | Aromatic protons |
| 6.62 (s, 1H) | Pyrimidine H-5 | ||
| 3.87 (d, 6H) | Methoxy protons | ||
| 6-((4-(4-chlorophenyl)diazenyl)phenyl)(N,N-dimethyl)pyrimidin-4-amine | DMSO-d₆ | 10.45 (s, 1H) | CO₂H |
| 8.29-8.02 (m, 4H) | Aromatic protons | ||
| 6.62 (s, 1H) | Pyrimidine H-5 | ||
| 3.90 (s, 3H) | Methoxy C₄-OMe | ||
| 3.20 (s, 6H) | NMe₂ |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound and its derivatives shows distinct peaks for each unique carbon atom. For example, in a substituted derivative like 2,6-bis(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine, the carbon signals are observed at δ 163.48, 163.44, 163.14, 139.11, 138.96, 130.20, 130.00, 128.79, 128.44, 128.33, 127.26, 125.13, 96.18, and 37.42 ppm. rsc.org The carbons of the dimethylamino group typically appear in the upfield region of the spectrum.
Interactive Data Table: ¹³C NMR Spectral Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| 2,6-Bis(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine | Chloroform-d | 163.48, 163.44, 163.14, 139.11, 138.96, 130.20, 130.00, 128.79, 128.44, 128.33, 127.26, 125.13, 96.18, 37.42 |
| 6-((4-(4-chlorophenyl)diazenyl)phenyl)(N,N-dimethyl)pyrimidin-4-amine | DMSO-d₆ | 173.4 (CO₂H), 170.5 (C-4), 162.7 (C-6), 161.7 (C-2), 132.2, 130.9, 129.6, 129.1, 128.7 (Cₐᵣₒₘ), 91.4 (C-5), 52.8 (OMe), 36.3 (NMe₂) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound derivatives shows characteristic absorption bands. For instance, 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine exhibits stretching vibrations at 1650–1700 cm⁻¹ corresponding to the C=N bond of the pyrimidine ring and at 2800–2900 cm⁻¹ for the N-CH₃ bonds of the dimethylamino group. Another derivative, 2-cyclopropyl-N,5-dimethylpyrimidin-4-amine, shows a C-H stretch for the cyclopropyl (B3062369) group at 3050 cm⁻¹, a C=N stretch for the pyrimidine ring at 1580 cm⁻¹, an N-H bend at 1450 cm⁻¹, and a C-N stretch at 1360 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyrimidine ring in this compound exhibit characteristic absorption bands. The UV-Vis spectra of this compound and its derivatives typically show two main absorption bands corresponding to the primary and secondary electronic transitions of the aromatic system. up.ac.za The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (123.16 g/mol ). nih.gov For derivatives, the mass spectrum provides the molecular weight of the modified compound. For example, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) can identify the [M+H]⁺ peak and characteristic fragmentation patterns, such as the loss of a substituent group. rsc.org
Interactive Data Table: Mass Spectrometry Data for this compound and Derivatives
| Compound | Ionization Method | m/z | Assignment |
| This compound | Not specified | 123 | [M]⁺ |
| 2,6-Bis(4-methoxyphenyl)-N,N-dimethylpyrimidin-4-amine | ESI | 336.17106 | [M+H]⁺ |
| 6-chloro-N,N-dimethylpyrimidin-4-amine | Predicted | 158.04796 | [M+H]⁺ |
| 6-chloro-N,N-dimethylpyrimidin-4-amine | Predicted | 180.02990 | [M+Na]⁺ |
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical and molecular formula of newly synthesized compounds. The experimentally determined percentages of C, H, and N for derivatives of this compound are compared with the calculated values to verify the purity and composition of the compound. For example, for a derivative with the formula C₁₄H₁₅N₃O₃, the calculated elemental analysis is C, 61.53%; H, 5.53%; N, 15.38%. The found values were C, 61.32%; H, 5.41%; N, 15.17%. biomedpharmajournal.org
Thermal Analysis (TGA, DTA, DSC)
Thermal analysis techniques are crucial for determining the physicochemical properties of a substance as a function of temperature. Techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide vital information on thermal stability, phase transitions, and decomposition pathways of a compound. sigmaaldrich.com
While comprehensive, dedicated thermal analysis studies specifically for this compound are not widely available in the public literature, the application of these techniques is documented for structurally analogous compounds and in synthetic procedures involving pyrimidine derivatives. google.comresearchgate.net Analysis of these related compounds offers valuable insight into the expected thermal behavior of this compound.
Detailed Research Findings
In the absence of direct data for this compound, a study on its close structural analog, 4-dimethylaminopyridine (B28879) (DMAP), which features a pyridine (B92270) ring instead of pyrimidine, provides a strong reference point. The thermodynamic properties of DMAP were investigated using DSC, TGA, and adiabatic calorimetry. researchgate.net The DSC results for DMAP showed a sharp endothermic peak corresponding to melting. The melting temperature (Tm), molar enthalpy of fusion (ΔfusHm), and entropy of fusion (ΔfusSm) were precisely determined to be (387.094 ± 0.002) K (approximately 114°C), (21.628 ± 0.144) kJ·mol⁻¹, and (55.873 ± 0.372) J·K⁻¹·mol⁻¹, respectively. researchgate.net Such data is fundamental for understanding the purity, stability, and energy requirements of phase changes in the material.
Thermogravimetric analysis (TGA) complements DSC by measuring changes in mass with temperature. For a compound like this compound, a TGA curve would reveal its decomposition temperature, which is the point at which the molecule begins to break down. The analysis would show a distinct weight loss, and the temperature range over which this occurs indicates its thermal stability. In patent literature describing the synthesis of complex molecules, thermogravimetric and differential thermal analyses have been performed on related products to characterize their properties, such as the loss of water (dehydration) at specific temperatures, with some samples showing dehydration up to 240°C without a distinct melting point. google.com
A hypothetical thermal analysis of this compound would likely proceed as follows:
Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak indicating the melting point of the solid compound. The temperature and enthalpy of this transition would be key identifiers of its purity and crystalline structure.
Thermogravimetric Analysis (TGA): A TGA curve would likely show a stable baseline with no mass loss until the onset of thermal decomposition. At higher temperatures, a significant drop in mass would occur, corresponding to the fragmentation of the molecule. The analysis, typically conducted under an inert nitrogen atmosphere, would define the upper-temperature limit of the compound's stability.
The data from these analyses are critical for establishing safe storage and handling conditions and for predicting the compound's behavior in various chemical processes conducted at elevated temperatures.
Thermal Analysis Data
Below is a summary of thermal properties for the structural analog 4-dimethylaminopyridine (DMAP). Data for this compound is not available in the reviewed literature.
| Compound Name | Analytical Technique | Parameter | Value | Citations |
| 4-dimethylaminopyridine (DMAP) | Adiabatic Calorimetry / DSC | Melting Temperature (Tm) | 387.094 K (~114 °C) | researchgate.net |
| Adiabatic Calorimetry / DSC | Molar Enthalpy of Fusion (ΔfusHm) | 21.628 kJ·mol⁻¹ | researchgate.net | |
| Adiabatic Calorimetry / DSC | Molar Entropy of Fusion (ΔfusSm) | 55.873 J·K⁻¹·mol⁻¹ | researchgate.net | |
| This compound | TGA, DTA, DSC | All Parameters | Not available in the reviewed literature |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules like N,N-dimethylpyrimidin-4-amine. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy levels, and reactivity.
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule. irjweb.com For pyrimidine (B1678525) derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to find the minimum energy structure. irjweb.com The process involves calculating the forces on each atom and adjusting their positions until a configuration with no net forces is reached, corresponding to a stable point on the potential energy surface. irjweb.comrsc.org The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. irjweb.com For instance, theoretical studies on related pyrimidine compounds have shown that calculated bond lengths and angles using these methods are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length (Å) | C1-N2 | 1.375 |
| C3-N2 | 1.390 | |
| Bond Angle (°) | C1-N2-C3 | 118.5 |
| Dihedral Angle (°) | H-C1-N2-C3 | 179.8 |
This interactive table allows for sorting and filtering of the data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. irjweb.comarabjchem.org A smaller gap generally indicates higher reactivity. irjweb.com For pyrimidine derivatives, DFT calculations are employed to determine these energy levels. irjweb.comresearchgate.net The HOMO-LUMO gap can provide insights into the electronic transitions within the molecule, which are related to its UV-Visible absorption properties. researchgate.net
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. ijera.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. dtic.mil These calculations are often performed using DFT methods, and the results are compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and wagging of different functional groups. ijera.comdtic.mil For pyrimidine derivatives, characteristic vibrational modes include C=N and C=C stretching, as well as vibrations associated with the dimethylamino group. omicsonline.org The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. rsc.org
Computational methods can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. modgraph.co.ukresearchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for these predictions. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be estimated. arxiv.org These theoretical predictions are highly valuable for assigning experimental NMR spectra and for confirming the structure of newly synthesized compounds. modgraph.co.ukresearchgate.net Comparing the calculated chemical shifts with experimental values can help to resolve ambiguities in spectral interpretation and provide confidence in the structural assignment. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.orgscispace.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can provide insights into the dynamic processes and bulk properties of materials. scispace.com
This compound can be a component of ionic liquids (ILs), which are salts with low melting points. rsc.orgscispace.com MD simulations are particularly useful for investigating the structural and transport properties of these ILs. rsc.orgscispace.com These simulations can reveal how the cations and anions are arranged in the liquid state and how they move over time. rsc.org Key properties that can be calculated from MD simulations include density, diffusion coefficients, and viscosity. scispace.commdpi.com Understanding these properties is crucial for the design and application of ILs in various fields, such as catalysis and electrochemistry. rsc.orgresearchgate.net For instance, simulations can show how modifications to the chemical structure of the ions, such as changing the length of an alkyl chain, affect the transport properties of the ionic liquid. nih.gov
Docking Studies and Binding Energy Calculations
Extensive literature searches for computational docking studies and binding energy calculations specifically focused on the compound this compound did not yield any specific research findings. While computational analyses, including molecular docking and binding energy calculations, have been conducted on various derivatives of this compound, no studies were found that exclusively detail these computational investigations for the parent compound itself.
Research in this area has predominantly focused on substituted pyrimidine analogs to explore their structure-activity relationships with various biological targets. For instance, studies have reported the molecular docking of chlorinated, cyclopropyl-substituted, and other more complex derivatives containing the this compound scaffold. These investigations are typically aimed at understanding how modifications to the pyrimidine ring influence binding affinity and interactions with specific proteins. However, the direct computational evaluation of this compound in this context is not documented in the available literature.
Therefore, data tables and detailed research findings, such as specific protein targets, calculated binding energies, and key molecular interactions for this compound, are not available.
Biological and Medicinal Chemistry Research
Antimicrobial Activities
Derivatives of pyrimidine (B1678525) have been a significant area of investigation for their potential to combat microbial infections. These compounds have shown promise against a variety of bacterial and fungal pathogens.
Antibacterial Efficacy
Another study on N-amino-derivatives of condensed pyridines, which share a similar heterocyclic core, reported antibacterial activity against various strains, with minimum inhibitory concentrations (MICs) determined for the most active compounds researchgate.net. The data from these studies on related compounds underscore the potential of the pyrimidine scaffold in the development of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| N-derivatives of condensed pyridines | S. aureus | MIC: 250-500 µg/mL | researchgate.net |
| N-derivatives of condensed pyridines | S. dysenteria | MIC: 500-1000 µg/mL | researchgate.net |
| Gemini QAS derivative with dimethylaminopyridine | S. aureus | MIC > 4000 µg/mL | nih.gov |
Note: The data presented in this table is for pyrimidine derivatives and not specifically for N,N-dimethylpyrimidin-4-amine.
Antifungal Efficacy
Similar to the antibacterial research, the antifungal properties of various pyrimidine derivatives have been explored, suggesting a potential for this class of compounds in treating fungal infections. For example, a study on pyrimidine derivatives containing an amide moiety demonstrated significant in vitro antifungal activity against several plant pathogenic fungi nih.gov.
One of the synthesized compounds, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/mL) nih.gov. Another study investigated the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating the potential of this structural class .
Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement (EC50) | Reference |
|---|---|---|---|
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 10.5 µg/mL | nih.gov |
Note: The data presented in this table is for pyrimidine derivatives and not specifically for this compound.
Anticancer and Anti-angiogenic Properties
The pyrimidine core is a key pharmacophore in a number of approved anticancer drugs, and research continues to explore new derivatives for their potential in oncology. The anticancer effects of these compounds are often linked to their ability to interfere with critical cellular processes in cancer cells, including angiogenesis.
Research into 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives has shown that these compounds can possess significant anticancer activities mdpi.com. In vivo studies on xenograft tumor models indicated that certain DHPM derivatives could significantly inhibit tumor growth mdpi.com.
A study focused on the anti-angiogenic potential of pyrimidine derivatives investigated synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine researchgate.net. A docking study was performed to examine the binding affinity of these compounds with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis researchgate.net. The results indicated that one of the derivatives, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, exhibited the lowest binding energy, suggesting it could be a powerful anti-angiogenic agent researchgate.net.
Table 3: Anti-angiogenic Potential of Selected Pyrimidine Derivatives
| Compound/Derivative | Target | Measurement (Binding Energy) | Reference |
|---|
Note: The data presented in this table is for a derivative of a related pyrimidine compound and represents theoretical binding energy.
Mechanism of Biological Action
Understanding the mechanism by which pyrimidine derivatives exert their biological effects is crucial for the development of targeted therapies. Research in this area has focused on identifying their molecular targets and elucidating their impact on cellular processes.
Interaction with Molecular Targets (Enzymes, Receptors, DNA)
The biological activity of pyrimidine derivatives often stems from their interaction with specific molecular targets. For example, the anti-angiogenic effects of certain pyrimidine derivatives are attributed to their ability to inhibit VEGFR-2 kinase researchgate.net. Molecular docking studies have been employed to understand the interaction patterns of these compounds within the binding pockets of their target enzymes nih.gov.
In the context of anticancer activity, cyclin-dependent kinases (CDKs) are another important class of targets for pyrimidine derivatives nih.gov. By inhibiting CDKs, these compounds can interfere with the cell cycle progression of cancer cells nih.gov. Additionally, some 2,4-disubstituted pyrimidines have been identified as potent and selective inhibitors of neuronal nitric oxide synthase nih.gov.
Modulation of Cellular Processes and Molecular Interactions
The interaction of pyrimidine derivatives with their molecular targets can lead to the modulation of various cellular processes. For instance, the inhibition of key kinases can result in the disruption of signaling pathways that are crucial for the survival and proliferation of cancer cells.
Studies on aminopyridine derivatives, which share structural similarities with aminopyrimidines, have shown that these compounds can affect organelle movement and induce vacuole formation, indicating an impact on intracellular transport and homeostasis researchgate.net. While the direct effects of this compound on these processes require further investigation, the broader research on related compounds suggests that modulation of fundamental cellular activities is a key aspect of their biological action.
Pharmaceutical Scaffold Design and Development
The pyrimidine ring is a foundational structure in medicinal chemistry, often referred to as a "privileged scaffold." Its prevalence is due to its presence in essential biomolecules like nucleobases and its ability to form multiple hydrogen bonds, which facilitates strong and specific interactions with biological targets. mdpi.com The compound this compound represents a specific and valuable starting point for the design of new therapeutic agents. Its structure, featuring a pyrimidine core substituted with a dimethylamino group, offers a versatile platform for chemical modification. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the dimethylamino group influences the molecule's electronic properties and solubility. This allows medicinal chemists to systematically alter the scaffold to create a library of derivative compounds with fine-tuned pharmacological profiles for various disease targets.
Pyrimidinyl Derivatives in Drug Development
The development of novel drugs frequently relies on the chemical modification of core scaffolds like this compound. The pyrimidine nucleus serves as a robust anchor upon which a wide array of chemical functionalities can be installed to explore structure-activity relationships (SAR). A common synthetic strategy to achieve this diversification is the nucleophilic aromatic substitution (SNAr) reaction. mdpi.com For instance, starting with a related chlorinated pyrimidine, various amine nucleophiles can be introduced at different positions on the ring to generate a diverse set of derivatives. mdpi.com
Research into kinase inhibitors provides a clear example of this approach. Kinases are a critical class of enzymes targeted in cancer therapy, and pyrimidine-based molecules have proven to be effective inhibitors. In a study focused on developing novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues were synthesized. researchgate.net The core pyrimidine structure was maintained for its ability to anchor the molecule in the ATP-binding pocket of the kinase, while modifications were made elsewhere to enhance potency and selectivity.
The findings from such studies demonstrate how subtle changes to the pyrimidine scaffold can lead to significant differences in biological activity. The substitution pattern on the pyrimidine ring is crucial for achieving the desired therapeutic effect.
Table 1: Examples of Pyrimidinyl Derivatives and Their Biological Target
| Compound Class | Core Scaffold | Therapeutic Target | Research Finding |
|---|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | Pyrimidin-4-amine | Cyclin-Dependent Kinase 2 (CDK2) | Identified promising candidates for further development as anticancer agents. researchgate.net |
| 4-Aminopyrazolopyrimidine derivatives | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | Fibroblast Growth Factor Receptor (FGFR) | Led to the development of potent and selective FGFR inhibitors. nih.gov |
Ligand Design for Therapeutic Applications
Effective ligand design is centered on creating molecules that can bind to a specific biological target with high affinity and selectivity. The this compound structure provides an excellent foundation for designing such ligands. The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen-bond interactions with amino acid residues in the active site of a target protein, a common feature for kinase inhibitors that mimic the adenine (B156593) portion of ATP. nih.gov
A structure-activity relationship (SAR) analysis revealed that the nature and position of these substituents were critical. For example, it was found that certain groups enhanced activity, while bulky or strongly electron-withdrawing groups could reduce it. researchgate.net Molecular dynamics simulations further confirmed the stability of the most promising ligand-protein complexes over time, indicating a durable and effective binding interaction. researchgate.net This iterative process of design, synthesis, and biological evaluation, all based on the initial pyrimidine scaffold, is fundamental to the development of new targeted therapies.
Table 2: Key Interactions in Ligand Design Based on Pyrimidine Scaffolds
| Ligand Scaffold | Target Protein | Key Interaction Type | Significance in Binding |
|---|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | Hydrogen Bonding | Anchors the ligand in the ATP binding site's hinge region. researchgate.net |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | FGFR | Hydrogen Bonding | The 4-NH2 moiety forms H-bonds with amino acid residues in the adenine region. nih.gov |
Applications in Materials Science
Precursors for Novel Materials
While direct applications of N,N-dimethylpyrimidin-4-amine as a precursor for novel materials are still an expanding area of research, the broader class of amine-functionalized pyrimidines has demonstrated considerable promise in the construction of porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The amine functionality is crucial in these syntheses, offering a reactive site for the formation of extended networks.
The development of amine-functionalized MOFs is a testament to the utility of compounds like this compound. The amine groups can be utilized in post-synthetic modification or in in situ synthesis methods to imbue the resulting frameworks with specific properties, such as enhanced CO2 capture capabilities. bldpharm.com For instance, a series of metal-organic frameworks have been synthesized through imide condensation reactions involving an amine-functionalized pentanuclear zinc cluster. researchgate.netrsc.orgnih.gov
Furthermore, the inherent properties of the pyrimidine (B1678525) ring, such as its π-deficient nature and aromaticity, are advantageous in creating novel organic chromophores and materials with tunable optoelectronic properties. The ability to finely tune pyrimidine-based molecules has been leveraged in the creation of COFs, which are noted for their crystallinity, porosity, and adaptability. nih.gov The synthesis of new pyrimidine molecules, including this compound, presents an opportunity to further explore and harness their potential in the development of innovative materials. nih.gov
Functional Metal Complexes
The nitrogen atoms within the pyrimidine ring and the exocyclic dimethylamino group of this compound make it an excellent candidate for ligand design in coordination chemistry. Its ability to coordinate with metal ions has led to the synthesis of a variety of functional metal complexes with interesting structural and chemical properties.
Ligand Design for Metal Complexation
The design of ligands is a critical aspect of coordination chemistry, dictating the structure and, consequently, the function of the resulting metal complexes. Aminopyrimidyl ligands, including derivatives of this compound, have been successfully employed in the construction of metal-organic frameworks. A series of new Ag(I) coordination complexes have been synthesized using aminopyrimidyl ligands and various dicarboxylates. sciencenet.cn The steric and electronic effects of the methyl groups on the aminopyrimidyl ligands, along with the coordination geometry of the Ag(I) ions and the nature of the dicarboxylates, play a crucial role in determining the final architecture of the complexes. sciencenet.cn These findings highlight the versatility of aminopyrimidine derivatives as building blocks in crystal engineering.
The coordination chemistry of related pyridine (B92270) and pyrazine (B50134) amide ligands has also been extensively studied, providing insights into the coordination behavior of this compound. These ligands can form a variety of coordination complexes with different geometries and nuclearities. researchgate.net
Coordination Chemistry Studies
The following table summarizes the structural features of a series of Ag(I) coordination complexes derived from aminopyrimidyl ligands, illustrating the impact of ligand and dicarboxylate choice on the final architecture.
| Complex | Ligand | Dicarboxylate | Dimensionality | Structural Feature |
| 1 | 2-amino-4-methylpyrimidine | Succinic acid | 2D | Interpenetrated structure |
| 2 | 2-amino-4-methylpyrimidine | Glutaric acid | 2D | Double-sheet structure |
| 3 | 2-amino-4-methylpyrimidine | Isophthalic acid | 3D | Parallel interpenetration of a corrugated 2D net |
| 4 | 2-amino-4-methylpyrimidine | Terephthalic acid | 2D | Sheet structure |
| 5 | 2-amino-4,6-dimethylpyrimidine (B23340) | Oxalic acid | 0D | H-shaped molecule extended into a 3D supramolecular framework |
| 6 | 2-amino-4,6-dimethylpyrimidine | 4,4'-Bibenzenedicarboxylic acid | 2D | Sheet structure |
Data sourced from Crystal Growth & Design. sciencenet.cn
Nonlinear Optical Properties
Materials with nonlinear optical (NLO) properties are of great interest for applications in optical data processing, optoelectronics, and photonics. nih.gov Pyrimidine-based molecules have emerged as promising candidates for NLO materials due to the electron-withdrawing nature and aromaticity of the pyrimidine core, which are ideal for creating "push-pull" molecules that can exhibit significant NLO responses. nih.govrsc.org
Research into pyrimidine derivatives has shown that they can possess significant third-order nonlinear optical susceptibility. nih.govrsc.orgrsc.orgnih.gov For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), exhibited a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives. rsc.orgrsc.orgnih.gov This highlights the potential of the pyrimidine scaffold in designing efficient NLO materials.
Computational studies have been employed to investigate the NLO properties of pyrimidine-based compounds. tandfonline.com These studies have shown that the third-order NLO properties of some pyrimidine derivatives are larger than those of standard materials, indicating their potential for use in NLO device fabrication. tandfonline.com The intramolecular charge transfer characteristics of these molecules, which can be analyzed using frontier molecular orbitals and electrostatic potential diagrams, are key to their NLO behavior. tandfonline.com While direct experimental data on the NLO properties of this compound is not extensively available, the wealth of research on related pyrimidine chromophores strongly suggests its potential as a valuable component in the development of new NLO materials. researchgate.net
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The synthesis of functionalized pyrimidine (B1678525) derivatives, including N,N-dimethylpyrimidin-4-amine analogues, is an area of continuous innovation. While numerous methods exist for the formation of the pyrimidine core, the development of novel, efficient, and regioselective synthetic pathways remains a key objective.
Exploration of New Biological Targets
While this compound derivatives have been extensively studied as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) in the context of cancer, the therapeutic potential of this scaffold extends beyond oncology.
Current Research Focus: A significant body of research has established N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent inhibitors of CDK2, which plays a crucial role in cell cycle progression. nih.gov These compounds have demonstrated antiproliferative activity in various cancer cell lines. nih.gov The pyrazolo[3,4-d]pyrimidine core, a related structure, is also a well-established scaffold for developing kinase inhibitors. rsc.org
Emerging Biological Targets: Future research is expected to explore a wider array of biological targets for this compound derivatives. Preliminary studies have indicated the potential of pyrimidine derivatives as:
Anti-inflammatory agents: Some 4-amino-5-arylpyrimidines have shown anti-inflammatory activity, suggesting that derivatives of this compound could be investigated as inhibitors of enzymes like cyclooxygenases (COX). nih.govnih.gov
Antimicrobial agents: The pyrimidine nucleus is a key component in many antimicrobial drugs, and novel derivatives could be designed and screened for activity against a range of bacterial and fungal pathogens. nih.gov
Other therapeutic areas: The versatility of the pyrimidine scaffold allows for its adaptation to target other enzyme families and receptors implicated in a variety of diseases.
The exploration of these new biological targets will involve extensive screening of compound libraries and detailed mechanistic studies to understand their mode of action.
Advanced Computational Modeling
In silico methods are becoming indispensable tools in the design and development of novel therapeutic agents. Advanced computational modeling plays a crucial role in predicting the biological activity of this compound derivatives and in understanding their interactions with biological targets.
Current Computational Techniques:
Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to the active site of a protein. For this compound analogues, docking studies have been instrumental in understanding their interactions with the ATP-binding pocket of kinases like CDK2. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of protein-ligand complexes over time, helping to assess the stability of the binding interactions predicted by molecular docking. nih.gov
In Silico ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development, helping to identify compounds with favorable pharmacokinetic profiles. nih.gov
Future Directions in Computational Modeling: The increasing sophistication of computational methods will enable more accurate predictions of biological activity and potential off-target effects. Machine learning-based models are being developed to screen large virtual libraries of compounds and identify promising candidates for synthesis and biological evaluation. mdpi.com Furthermore, advanced simulation techniques will allow for a more detailed understanding of the conformational changes that occur upon ligand binding and the role of solvent molecules in mediating these interactions. The prediction of potential off-target interactions of kinase inhibitors is also a critical area of development to mitigate side effects. nih.gov
Green Chemistry Approaches and Sustainability
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize the environmental impact of chemical processes. The development of sustainable methods for the production of this compound and its derivatives is a key area of future research.
Current Green Chemistry Practices:
Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives.
Use of green catalysts: The development of reusable and non-toxic catalysts is a central theme in green chemistry.
Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and reduces environmental pollution.
Q & A
Q. What are the established synthetic routes for preparing N,N-dimethylpyrimidin-4-amine and its derivatives?
The compound is commonly synthesized via cross-coupling reactions. For example, a Suzuki-Miyaura coupling between 2-chloro-N,N-dimethylpyrimidin-4-amine and aryl boronic acids (e.g., 3-nitrophenylboronic acid) using Pd(PPh₃)₄ as a catalyst under inert conditions (argon atmosphere) yields derivatives like N,N-dimethyl-2-(3-nitrophenyl)pyrimidin-4-amine. Reaction optimization includes degassing, Na₂CO₃ as a base, and purification via flash chromatography . Alternative routes involve Buchwald-Hartwig amination for introducing alkyl/aryl groups.
Q. What spectroscopic and analytical methods are used to characterize this compound derivatives?
Post-synthesis characterization relies on:
- ¹H NMR : To confirm substituent positions (e.g., δ 3.22 ppm for N,N-dimethyl groups) .
- Mass spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z = 245.1 [M+H]⁺) .
- X-ray crystallography : For unambiguous structural determination. Software like SHELXL refines small-molecule structures, resolving bond lengths and angles .
Q. What are the primary applications of this compound in medicinal chemistry?
Derivatives are explored as enzyme inhibitors or receptor modulators. For instance, trifluoromethyl-substituted pyrimidines (e.g., N,N-dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine) show potential in targeting central nervous system disorders due to their pharmacokinetic properties .
Advanced Research Questions
Q. How do researchers address crystallographic refinement challenges for this compound derivatives?
High-resolution X-ray data and software like SHELXL are critical. Challenges include resolving disorder in flexible substituents (e.g., methyl groups) or handling twinned crystals. SHELXL’s restraints (e.g., DFIX, FLAT) improve refinement by constraining bond lengths/angles. For macromolecular interfaces, SHELXPRO aids in data conversion .
Q. What methodological strategies resolve contradictions in reaction yields when synthesizing derivatives with varying substituents?
Contradictions arise from steric/electronic effects. For electron-withdrawing groups (e.g., nitro), increasing catalyst loading (e.g., Pd(PPh₃)₄ from 5% to 10 mol%) or prolonging reaction times enhances yields. Conversely, electron-donating groups may require milder conditions. Systematic screening (e.g., solvent polarity, base strength) using design-of-experiment (DoE) approaches isolates optimal parameters .
Q. How do structural modifications (e.g., fluorination) impact biological activity?
Fluorination (e.g., trifluoromethyl groups) enhances metabolic stability and binding affinity. For example, N,N-dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine exhibits improved CNS penetration due to increased lipophilicity. Comparative studies using enzyme assays (e.g., IC₅₀ determination) and molecular docking reveal structure-activity relationships .
Q. What advanced techniques optimize the synthesis of derivatives with bulky substituents?
Bulky groups (e.g., 4-(trifluoromethyl)phenyl) require steric-tolerant catalysts (e.g., PdAd₂nBu or XPhos Pd G3). Microwave-assisted synthesis reduces reaction times, while flow chemistry minimizes side reactions. Purification via preparative HPLC resolves closely eluting isomers .
Data Analysis and Experimental Design
Q. How can researchers analyze conflicting data in biological activity studies of this compound analogs?
Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:
Q. What computational tools predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculates transition-state energies for proposed mechanisms (e.g., nucleophilic aromatic substitution). Software like Gaussian or ORCA models electronic effects, while cheminformatics platforms (e.g., RDKit) predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
